molecular formula C11H20F2N2O2 B581643 Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1303973-22-9

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B581643
M. Wt: 250.29
InChI Key: WYFLAUNQWVXXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)benzoate is a compound with the CAS Number: 107045-28-3 and a Molecular Weight of 207.27 . It’s a solid or semi-solid or liquid or lump form . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of tert-butyl 4-chloromethyl benzoate involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20 : 1, cooling to 0-10DEG C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl 4-aminobenzoate, has a Molecular Formula of CHNO, an Average mass of 193.242 Da, and a Monoisotopic mass of 193.110275 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the reaction of tert-butyl 4-(aminomethyl)benzoate involves conditions with hydrogen and palladium on activated charcoal in methanol .


Physical And Chemical Properties Analysis

Tert-butyl 4-(aminomethyl)benzoate has a storage temperature requirement of keeping in a dark place, Inert atmosphere, and storing in a freezer, under -20C .

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses of piperidine derivatives, which are important in medicinal chemistry. These derivatives are synthesized using different reactions, such as allylation and Mitsunobu reaction, leading to various isomers with potential pharmaceutical applications (Moskalenko & Boev, 2014).

  • Formation of Schiff Base Compounds : Synthesis processes involving tert-butyl 4-oxopiperidine-1-carboxylate lead to the formation of Schiff base compounds. These compounds have been characterized using spectroscopic methods and crystallographic analysis, indicating their potential use in the development of new materials or medicinal compounds (Çolak et al., 2021).

  • Intermediate in Jak3 Inhibitor Synthesis : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is an important intermediate in synthesizing a novel protein tyrosine kinase Jak3 inhibitor, showcasing its significance in developing targeted cancer therapies (Chen Xin-zhi, 2011).

  • Applications in Anticancer Drug Development : Some derivatives of tert-butyl 4-oxopiperidine-1-carboxylate are intermediates in synthesizing small molecule anticancer drugs. These methods involve several steps including nucleophilic substitution and oxidation, highlighting the compound's role in developing new cancer treatments (Zhang et al., 2018).

  • Crystal Structure Analysis : Studies also focus on the molecular and crystal structure of these compounds, revealing their potential in material science and chemistry for designing new molecular structures (Moriguchi et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Citations

For This Compound
1
Citations
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
p21-activated kinase 1 (PAK1) has an important role in transducing signals in several oncogenic pathways. The concept of inhibiting this kinase has garnered significant interest over …
Number of citations: 60 pubs.acs.org

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